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Compound of Interest

Compound Name: Lactonic sophorolipid

Cat. No.: B15561103 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

challenges with high viscosity during high-density sophorolipid fermentation.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high viscosity in high-density sophorolipid fermentation?

A1: High viscosity in sophorolipid fermentation is primarily a consequence of the high

concentration of the sophorolipid product itself, particularly the lactonic form.[1] Lactonic
sophorolipids are less water-soluble and can form a dense, viscous, product-rich phase within

the fermentation broth.[1] Additionally, at very high cell densities, cell-to-cell interactions and

the release of cellular components from lysed cells can also contribute to an increase in broth

viscosity.

Q2: How does the ratio of lactonic to acidic sophorolipids affect fermentation broth viscosity?

A2: The ratio of lactonic to acidic sophorolipids significantly impacts the viscosity of the

fermentation broth. Lactonic sophorolipids are more hydrophobic and less soluble than their

acidic counterparts, leading to the formation of a separate, highly viscous phase at high

concentrations.[1] Therefore, a higher proportion of lactonic sophorolipids will generally result

in a more viscous fermentation broth. The foam properties of the broth can also be controlled

by the ratio between the two sophorolipid types.[2]
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Q3: What is the role of pH in controlling the viscosity of the fermentation?

A3: pH is a critical parameter that influences the ratio of lactonic to acidic sophorolipids, and

thereby the viscosity. Generally, maintaining a lower pH (around 3.5-4.0) during the production

phase promotes the enzymatic conversion of acidic sophorolipids to the more viscous lactonic

form.[3] While this is often desirable for producing lactonic sophorolipids, it can exacerbate

viscosity issues.

Q4: Can the choice of substrate influence broth viscosity?

A4: Yes, the choice of the hydrophobic substrate can influence the type and, therefore, the

viscosity of the sophorolipids produced. For instance, using vegetable oils with a high oleic acid

content tends to favor the production of the lactonic form, which can lead to higher viscosity.[3]

Troubleshooting Guide
Issue 1: Rapid Increase in Broth Viscosity Early in
Fermentation

Question: My fermentation broth has become very viscous early in the cultivation, leading to

poor mixing and aeration. What could be the cause and how can I fix it?

Answer:

Possible Cause: High initial concentrations of substrates, particularly the hydrophobic

carbon source, can lead to rapid, uncontrolled sophorolipid production and a sudden

increase in viscosity. This can also be inhibitory to cell growth.[1]

Troubleshooting Steps:

Adopt a Fed-Batch Strategy: Instead of adding all substrates at the beginning, switch to

a fed-batch or semi-continuous feeding strategy.[1] This allows for controlled addition of

the carbon sources, maintaining them at optimal concentrations to sustain production

without causing rapid viscosity spikes.

Monitor Substrate Levels: Regularly monitor the concentrations of both the hydrophilic

(e.g., glucose) and hydrophobic (e.g., oleic acid) substrates. Aim to maintain the
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glucose concentration at a low level (e.g., 20-40 g/L) to avoid catabolite repression.[3]

Adjust Agitation: Temporarily increase the agitation speed to improve mixing and oxygen

transfer. However, be mindful that excessive shear can damage cells.

Issue 2: Phase Separation and Formation of a Highly
Viscous Bottom Layer

Question: I've observed the formation of a dense, separate layer at the bottom of my

fermenter, and the overall broth is difficult to mix. What is happening and what should I do?

Answer:

Possible Cause: This is characteristic of high concentrations of lactonic sophorolipids,

which are poorly soluble and form a product-rich phase.[1]

Troubleshooting Steps:

In-situ Product Removal: Consider implementing an in-situ separation technology to

remove the sophorolipid phase during fermentation. This has been shown to reduce

broth viscosity, enabling a 34% reduction in mixing power to maintain the same

dissolved oxygen level.[4]

Optimize Nitrogen Source: Lower concentrations of the nitrogen source, such as yeast

extract (< 5 g/L), combined with longer fermentation times, can favor the production of

the lactonic form.[1] While this may seem counterintuitive if you are trying to reduce

viscosity, understanding this relationship can help you modulate the production of

different sophorolipid forms.

Harvesting: If the fermentation is near completion, this phase separation can be

advantageous for harvesting the lactonic sophorolipids by decantation or

centrifugation.[1]

Issue 3: Foaming Accompanied by High Viscosity
Question: My high-density fermentation is experiencing excessive foaming, which is difficult

to control due to the high viscosity of the broth. What are my options?
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Answer:

Possible Cause: High sophorolipid concentration, coupled with high aeration and agitation

rates required for high-density cultures, can lead to significant foaming. The high viscosity

of the broth stabilizes the foam, making it more persistent.

Troubleshooting Steps:

Optimize Aeration and Agitation: Carefully balance aeration and agitation to provide

sufficient oxygen for cell growth and production while minimizing foam generation.

Antifoam Agents: Use an effective antifoam agent at an appropriate concentration. Be

aware that some antifoam agents can interfere with downstream processing and

sophorolipid recovery.

Media Composition: Evaluate the components of your fermentation medium. Certain

nitrogen or carbon sources may have a lower foaming potential.[3]

Data Presentation
Table 1: Sophorolipid Titers in Various Fed-Batch Fermentation Strategies
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Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Starmerella
bombicola
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This protocol is a general guideline and may require optimization for your specific strain and

equipment.

1. Inoculum Preparation:

Inoculate a single colony of S. bombicola into 50 mL of YPD medium (10 g/L yeast extract,

20 g/L peptone, 20 g/L dextrose).

Incubate at 30°C with shaking at 200 rpm for 48 hours.

2. Fermentation:

Prepare the initial fermentation medium in the bioreactor. A typical medium consists of (per

liter): 100 g glucose, 5 g yeast extract, 1 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.

Autoclave the bioreactor and medium.

Inoculate the fermenter with 2% (v/v) of the seed culture.[3]

Set the initial fermentation parameters: 30°C, pH 5.0, agitation at 200 rpm, and aeration at 1

vvm.[3]

3. Fed-Batch Feeding:

After the initial glucose is nearly consumed (typically after 24-48 hours), begin the fed-batch

feeding.

Prepare a feeding solution containing a concentrated glucose solution (e.g., 500 g/L) and the

hydrophobic substrate (e.g., oleic acid or vegetable oil).

Feed the solution at a controlled rate. A common strategy is to maintain the glucose

concentration in the fermenter at a low level (e.g., 20-40 g/L) to prevent catabolite

repression.[3] The hydrophobic substrate can be fed concurrently.

During the production phase, control the pH at 3.5-4.0 to promote the formation of lactonic
sophorolipids.[3]
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Monitor and control the dissolved oxygen level above 20% by adjusting the agitation and/or

aeration rate.

Continue the fed-batch for 7-10 days, or until sophorolipid production ceases.

Protocol 2: Sophorolipid Extraction and Quantification
1. Extraction:

Take a known volume of the fermentation broth.

Add an equal volume of ethyl acetate and mix vigorously for 15 minutes.[3]

Centrifuge the mixture to separate the organic and aqueous phases.

Collect the upper ethyl acetate phase, which contains the sophorolipids.

Repeat the extraction of the aqueous phase with ethyl acetate two more times to maximize

recovery.

Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain

the crude sophorolipid extract.

2. Quantification:

Dissolve a known mass of the crude sophorolipid extract in a suitable solvent (e.g.,

methanol).

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with an

Evaporative Light Scattering Detector (ELSD) or a UV detector at 207 nm.

A reversed-phase C18 column is commonly used for separation.

Use a gradient of acetonitrile and water as the mobile phase.

Quantify the sophorolipid concentration by comparing the peak areas to a standard curve

prepared with purified sophorolipid standards.
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Protocol 3: Viscosity Measurement of Fermentation
Broth
1. Sample Preparation:

Carefully take a representative sample from the fermenter, ensuring it reflects the overall

broth conditions.

Allow the sample to equilibrate to the desired measurement temperature.

If necessary, degas the sample to remove any entrapped air bubbles that could interfere with

the measurement.

2. Measurement:

Use a rotational rheometer with a suitable geometry (e.g., parallel plate or cone and plate).

Load the sample onto the rheometer, ensuring the correct gap size.

Perform a shear rate sweep to determine the viscosity profile of the fermentation broth.

Record the viscosity (in mPa·s or cP) at a defined shear rate for comparison across different

samples and time points.
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Caption: Sophorolipid Biosynthesis Pathway.
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Caption: Troubleshooting Workflow for High Viscosity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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